Benzimidazole, 2-decyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystallography

Researchers have investigated the crystal structure of 2-DBI. A 2011 study published in Acta Crystallographica Section E: Structure Reports Online described the crystal structure of 2-DBI, noting the arrangement of molecules and intermolecular interactions [].

Material Science

Some research has explored potential material science applications for 2-DBI. For instance, a 2007 patent application describes the use of 2-DBI derivatives in organic light-emitting diode (OLED) devices. However, further research is needed to determine the viability of these applications.

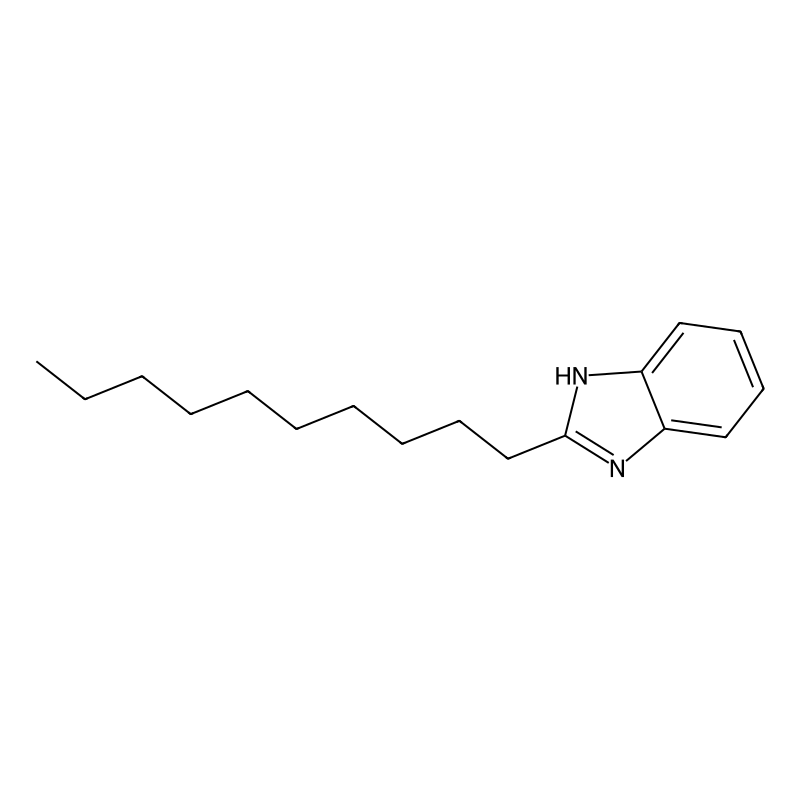

Benzimidazole, 2-decyl- is a derivative of benzimidazole, a bicyclic aromatic compound composed of a benzene ring fused to an imidazole ring. The specific structure of 2-decyl-benzimidazole features a decyl group (a straight-chain alkyl group with ten carbon atoms) attached to the second position of the benzimidazole moiety. This compound is part of a larger family of benzimidazoles, which are known for their diverse biological activities and applications in pharmaceuticals.

- Alkylation: Benzimidazoles can undergo alkylation reactions, where alkyl groups are introduced to the nitrogen atoms or carbon atoms in the ring.

- Acylation: They can react with acylating agents to form amides.

- Condensation: Benzimidazole can condense with aldehydes or ketones to form substituted derivatives.

- Photo

Benzimidazole derivatives are recognized for their significant biological activities, including:

- Antimicrobial Properties: Many benzimidazole compounds exhibit antibacterial and antifungal activities, making them potential candidates for developing new antibiotics.

- Antiviral Activity: Certain derivatives have shown efficacy against viral infections, including those caused by herpes simplex virus and human immunodeficiency virus.

- Anticancer Properties: Research indicates that some benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects: Compounds in this class have been studied for their potential to reduce inflammation .

The synthesis of 2-decyl-benzimidazole can be achieved through several methods:

- Condensation Reaction: A common method involves the condensation of o-phenylenediamine with decanal or its derivatives under acidic conditions.

- Cyclic Reactions: Utilizing cyclization reactions involving appropriate precursors such as o-nitroanilines and aldehydes can yield 2-decyl-benzimidazole effectively.

- Transition Metal Catalysis: Recent advancements include transition metal-catalyzed reactions that facilitate the formation of various substituted benzimidazoles from readily available starting materials .

Benzimidazole, 2-decyl-, like other derivatives, has several applications:

- Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting infections and cancers.

- Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agricultural fungicides and bactericides.

- Material Science: Benzimidazoles are also investigated for their potential use in polymers and other materials due to their thermal stability and electronic properties.

Interaction studies involving 2-decyl-benzimidazole focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Research indicates that some benzimidazole derivatives can inhibit specific enzymes involved in disease processes, such as kinases or proteases.

- Receptor Binding: Studies have shown that these compounds may interact with receptors relevant to inflammation and cancer pathways, potentially modulating cellular responses .

Several compounds share structural similarities with 2-decyl-benzimidazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzimidazole | Basic structure without substituents | Foundational compound in this series |

| 2-Methylbenzimidazole | Methyl group at position 2 | Increased lipophilicity |

| 1H-Benzimidazole | Hydrogen at position 1 | Different nitrogen positioning |

| Benzothiazole | Contains sulfur in the ring | Different heteroatom composition |

| Benzoxazole | Oxygen atom replacing one nitrogen | Altered electronic properties |

The unique aspect of 2-decyl-benzimidazole lies in its long hydrophobic decyl chain, which may enhance its biological activity by improving membrane permeability compared to other benzimidazoles.